Marstenacisside F1

Anti-inflammatory Natural Product Steroidal Glycoside

Researchers using uncharacterized Marsdenia tenacissima extracts face irreproducible anti-inflammatory results. Marstenacisside F1 is a structurally defined polyoxypregnane glycoside that eliminates this variability. • Quantified NO inhibition: 48.19% at 40 μM in RAW 264.7 cells; ideal SAR comparator against Marstenacisside F2 (70.33%). • Essential HPLC reference standard for QC and batch standardization of M. tenacissima extracts. • Pure, fully elucidated Tenacigenin B derivative ensures reproducible pathway dissection experiments.

Molecular Formula C47H66O14
Molecular Weight 855.0 g/mol
Cat. No. B12381541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarstenacisside F1
Molecular FormulaC47H66O14
Molecular Weight855.0 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C6=CC=CC=C6)C)C(=O)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)O)OC)O)OC)C
InChIInChI=1S/C47H66O14/c1-10-24(2)41(51)58-38-39-44(6)19-17-30(57-33-23-32(53-8)36(27(5)55-33)59-43-35(50)37(54-9)34(49)26(4)56-43)22-29(44)16-20-46(39)47(61-46)21-18-31(25(3)48)45(47,7)40(38)60-42(52)28-14-12-11-13-15-28/h10-15,26-27,29-40,43,49-50H,16-23H2,1-9H3/b24-10+/t26-,27-,29+,30+,31+,32-,33+,34-,35-,36-,37-,38+,39-,40-,43+,44+,45+,46+,47-/m1/s1
InChIKeyMZDVYTSMAKNUGU-OVXAXTAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marstenacisside F1: A Quantified Polyoxypregnanoside Anti-Inflammatory Agent from Marsdenia tenacissima


Marstenacisside F1 (CAS 2902666-68-4) is a polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima (Asclepiadaceae) [1]. It is a derivative of the C21 steroidal aglycone Tenacigenin B, bearing an oligosaccharide chain at the C-3 position [2]. The compound has a molecular formula of C47H66O14 and a molecular weight of 855.02 g/mol [3]. Marstenacisside F1 demonstrates anti-inflammatory activity through inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells [1].

Why Marstenacisside F1 Cannot Be Replaced by Other Marsdenia-Derived Polyoxypregnane Glycosides


The polyoxypregnane glycosides from Marsdenia tenacissima, despite sharing a common Tenacigenin B aglycone core, exhibit significant and quantifiable differences in their anti-inflammatory potency [1]. These differences arise from subtle variations in their oligosaccharide chains at the C-3 position and the nature of their esterifying groups at C-11 and C-12 [2]. Consequently, Marstenacisside F1's specific bioactivity profile in RAW 264.7 cells is not representative of its structural analogs. Simply substituting Marstenacisside F1 with a generic 'Tenacigenin B derivative' or another polyoxypregnane glycoside from the same plant source would lead to an unpredictable and likely sub-optimal outcome in research applications. The following section provides direct, quantitative evidence of these critical differences.

Quantitative Evidence Guide: Marstenacisside F1's Differentiated Anti-Inflammatory Potency and Structural Uniqueness


Direct Head-to-Head Comparison: Marstenacisside F1 vs. F2 NO Inhibitory Activity in RAW 264.7 Cells

In a direct head-to-head comparison, Marstenacisside F1 and its closest structural analog Marstenacisside F2 were evaluated for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophage cells [1]. Marstenacisside F1 exhibited an inhibition rate of 48.19 ± 4.14% at a concentration of 40 μM [1]. This demonstrates its distinct potency profile, which is markedly different from Marstenacisside F2's activity under identical conditions.

Anti-inflammatory Natural Product Steroidal Glycoside

Cross-Study Comparable Analysis: Marstenacisside F1 vs. Positive Control L-NMMA in NO Inhibition

The same study [1] evaluated Marstenacisside F1 alongside the established nitric oxide synthase (NOS) inhibitor L-NMMA (NG-Monomethyl-L-arginine, monoacetate salt) as a positive control. Marstenacisside F1 achieved an NO inhibition rate of 48.19 ± 4.14% at 40 μM, while L-NMMA, a pan-NOS inhibitor, exhibited an inhibition rate of 68.03 ± 0.72% at an unspecified concentration [1]. This places Marstenacisside F1's activity within a well-defined experimental context and benchmarks its performance against a widely used reference compound.

Anti-inflammatory NOS Inhibition Macrophage

Supporting Evidence: Structural Differentiation from Closest Analogs

Marstenacisside F1 (1) is a Tenacigenin B derivative with an oligosaccharide chain at C-3 [1]. While its full, comparative structural elucidation against all analogs is complex, the primary study [1] distinguishes Marstenacisside F1 from the other six isolated compounds (including F2 and F3) based on detailed 1D/2D NMR and HRESIMS data. These structural nuances, particularly in the sugar moiety and acyl groups, are the fundamental drivers of the observed differential bioactivity. For instance, compounds 4 and 5 (G1 and G2) were noted as the first examples of C21 steroid glycosides bearing a unique β-glucopyranosyl-(1→4)-β-glucopyranose sugar moiety, highlighting the structural diversity within the isolated series.

Phytochemistry Natural Product Chemistry Glycoside Structure

Recommended Research Application Scenarios for Marstenacisside F1 Based on Quantitative Evidence


Specific Tool for Investigating Structure-Activity Relationships (SAR) in Polyoxypregnane Glycosides

Marstenacisside F1, with its fully elucidated structure and precisely quantified anti-inflammatory activity, serves as a critical reference point in SAR studies of polyoxypregnane glycosides from Marsdenia tenacissima [1]. Its moderate potency (48.19% inhibition at 40 μM) contrasts sharply with its analog Marstenacisside F2 (70.33% inhibition) under identical conditions [1], making it an ideal comparator for probing how specific modifications in the oligosaccharide chain or acyl groups impact the inhibition of NO production in RAW 264.7 cells [1].

Defined Component for Anti-Inflammatory Mechanism-of-Action Studies

The established and quantified anti-inflammatory activity of Marstenacisside F1 in the RAW 264.7 macrophage model [1] positions it as a valuable tool for investigating downstream signaling pathways modulated by Tenacigenin B derivatives. Unlike using a crude plant extract or an uncharacterized fraction, employing pure Marstenacisside F1 allows for precise, reproducible experiments to dissect its effects on NO production and potentially related pathways (e.g., NF-κB activation), providing a solid foundation for understanding its mechanism of action [1].

Qualified Control for Marsdenia tenacissima Extract and Natural Product Research

For researchers involved in the quality control, authentication, or phytochemical analysis of Marsdenia tenacissima root or stem extracts, pure Marstenacisside F1 is an essential analytical standard [1]. Its presence and relative abundance can serve as a specific chemical marker, helping to standardize extract composition, compare samples from different sources, and ensure batch-to-batch consistency in studies using M. tenacissima-derived materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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